molecular formula C16H13BrN4 B259034 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine

Cat. No. B259034
M. Wt: 341.2 g/mol
InChI Key: VUOBBKZVVSKILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine, also known as BPTA, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. BPTA has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. It has been shown to have a high affinity for the ATP-binding site of tyrosine kinases, which play a crucial role in cell signaling pathways. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to have anti-inflammatory activity by inhibiting the activity of phosphodiesterases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for various research applications. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has a high affinity for the ATP-binding site of tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has some limitations as well. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has limited solubility in aqueous solutions, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. One area of research is the development of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine derivatives with improved properties, such as increased solubility and potency. Another area of research is the use of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine as a tool to study the role of tyrosine kinases in cancer and other diseases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine may have potential applications in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine involves the reaction between 3-bromoaniline and N-methyl-N-phenylhydrazinecarbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been optimized to achieve high yields and purity.

Scientific Research Applications

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein analysis. It has been shown to have potent inhibitory activity against a variety of enzymes, including tyrosine kinases, proteases, and phosphodiesterases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been used as a probe to study protein-protein interactions and protein-ligand interactions.

properties

Product Name

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine

Molecular Formula

C16H13BrN4

Molecular Weight

341.2 g/mol

IUPAC Name

3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine

InChI

InChI=1S/C16H13BrN4/c1-18-16-14(11-6-3-2-4-7-11)20-21-15(19-16)12-8-5-9-13(17)10-12/h2-10H,1H3,(H,18,19,21)

InChI Key

VUOBBKZVVSKILE-UHFFFAOYSA-N

SMILES

CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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